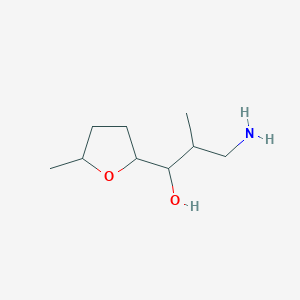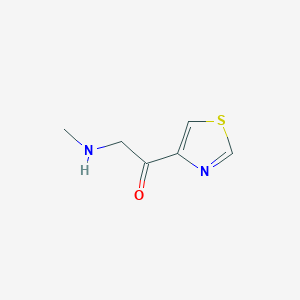
3-(2-Hydroxybutyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxybutyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a hydroxybutyl group attached to the piperidinone ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-2-one with 2-bromobutanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidinone attacks the carbon atom of the bromobutanol, resulting in the formation of the desired product.
Another method involves the reduction of 3-(2-oxobutyl)piperidin-2-one using a suitable reducing agent such as sodium borohydride. This reduction process converts the carbonyl group into a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxybutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-(2-Oxobutyl)piperidin-2-one.
Reduction: 3-(2-Aminobutyl)piperidin-2-one.
Substitution: 3-(2-Acylbutyl)piperidin-2-one.
Aplicaciones Científicas De Investigación
3-(2-Hydroxybutyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxybutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-2-one: Lacks the hydroxybutyl group, resulting in different chemical properties.
3-(2-Oxobutyl)piperidin-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity.
3-(2-Aminobutyl)piperidin-2-one: Contains an amino group, leading to different biological activities.
Uniqueness
3-(2-Hydroxybutyl)piperidin-2-one is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(2-hydroxybutyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-8(11)6-7-4-3-5-10-9(7)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
Clave InChI |
MKBBHTKNQGEZBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCCNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)








![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)

